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Compound of Interest

Compound Name: 3-(4-Methylphenyl)benzaldehyde

Cat. No.: B058422

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Methylphenyl)benzaldehyde, a biaryl aldehyde, possesses a unique structural
framework that is of interest in medicinal chemistry and materials science. This document
provides a comprehensive structural analysis of this compound, leveraging predictive methods
and comparative data from analogous structures due to the limited availability of direct
experimental crystallographic and spectroscopic data. This guide summarizes key structural
identifiers, predicted spectroscopic characteristics, and a viable synthetic approach, offering a
foundational resource for researchers.

Introduction

3-(4-Methylphenyl)benzaldehyde, also known as 3-(p-tolyl)benzaldehyde or 3-(4-
tolyl)benzaldehyde, is an aromatic compound featuring a benzaldehyde moiety substituted with
a 4-methylphenyl (p-tolyl) group at the meta-position. This substitution pattern imparts specific
conformational and electronic properties that can influence its reactivity and biological activity.
Understanding the precise three-dimensional structure and spectroscopic fingerprint of this
molecule is crucial for its application in rational drug design and the development of novel
organic materials.

Structural and Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b058422?utm_src=pdf-interest
https://www.benchchem.com/product/b058422?utm_src=pdf-body
https://www.benchchem.com/product/b058422?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b058422?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

The fundamental identifiers and computed physicochemical properties of 3-(4-
Methylphenyl)benzaldehyde are summarized in the table below. These properties provide a
baseline for its handling, characterization, and potential applications.

Property Value

Molecular Formula C14H120

Molecular Weight 196.25 g/mol

IUPAC Name 3-(4-methylphenyl)benzaldehyde
SMILES Cclccc(ccl)clecec(cl)C=0

InChl Key VEEXIHQTCQUWED-UHFFFAOYSA-N
CAS Number 116470-54-3

Predicted XlogP 3.9

Predicted Boiling Point 325.7+25.0°C

Predicted Density 1.08 + 0.1 g/cm3

Spectroscopic Analysis

Direct experimental spectra for 3-(4-Methylphenyl)benzaldehyde are not widely available in
public databases. Therefore, the following sections provide a predictive analysis based on the
well-established spectroscopic characteristics of its constituent functional groups and data from
closely related analogs such as benzaldehyde, 3-methylbenzaldehyde, and 4-
methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The predicted *H and 3C NMR chemical shifts for 3-(4-Methylphenyl)benzaldehyde in CDCIs
are presented below. These predictions are based on established substituent effects and data
from similar aromatic systems.

Table 1: Predicted *tH NMR Chemical Shifts
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Predicted Chemical Shift

Proton Multiplicity
(ppm)

Aldehyde (-CHO) 99-10.1 Singlet

Aromatic (benzaldehyde ring) 75-8.0 Multiplet

Aromatic (tolyl ring) 72-74 Multiplet

Methyl (-CHs) 23-25 Singlet

Table 2: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Carbonyl (C=0) 191 -193

Aromatic (quaternary) 135 - 145

Aromatic (CH) 125-135

Methyl (-CHs) 20 - 22

Infrared (IR) Spectroscopy

The IR spectrum of 3-(4-Methylphenyl)benzaldehyde is expected to exhibit characteristic
absorption bands corresponding to its functional groups. A summary of the predicted key

vibrational frequencies is provided.[1][2][3]

Table 3: Predicted IR Absorption Bands
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Functional Group Wavenumber (cm~—?) Intensity

C-H stretch (aldehyde) 2820-2850 & 2720-2750 Medium, sharp
C=0 stretch (aldehyde) 1690-1710 Strong, sharp
C=C stretch (aromatic) 1580-1610, 1450-1500 Medium to strong
C-H stretch (aromatic) 3000-3100 Medium

C-H stretch (methyl) 2920-2960 Medium

Mass Spectrometry (MS)

The electron ionization (El) mass spectrum of 3-(4-Methylphenyl)benzaldehyde is predicted
to show a molecular ion peak and characteristic fragmentation patterns. The predicted major

fragments are listed below.

Table 4: Predicted Mass Spectrometry Fragmentation

Predicted Fragmentation
mlz lon

Pathway
196 [M]* Molecular ion
195 [M-H]* Loss of the aldehydic proton
181 [M-CHs]* Loss of a methyl radical
167 [M-CHOJ* Loss of the formyl radical
o1 (CoH]* Tro-pylium ion (from the tolyl
moiety)
77 (CoHs* Phenyl cation (from the

benzaldehyde moiety)

Synthesis and Experimental Protocols

A highly effective and versatile method for the synthesis of 3-(4-Methylphenyl)benzaldehyde
is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a
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carbon-carbon bond between an aryl halide and an organoboron compound.

General Suzuki-Miyaura Coupling Protocol

This protocol is a general guideline and may require optimization.
Materials:

o 3-Bromobenzaldehyde

o 4-Methylphenylboronic acid

o Palladium(ll) acetate (Pd(OAC)2)

o Triphenylphosphine (PPhs)

e Sodium carbonate (Naz2COs)

e 1-Propanol

o Water

o Ethyl acetate

Brine

Procedure:

To a round-bottom flask, add 3-bromobenzaldehyde (1.0 eq.), 4-methylphenylboronic acid
(1.1 eq.), and 1-propanol.

Purge the flask with an inert gas (e.g., nitrogen or argon).

Add palladium(ll) acetate (0.02 eq.) and triphenylphosphine (0.06 eq.).

Add a 2M aqueous solution of sodium carbonate (2.0 eq.).

Heat the reaction mixture to reflux (approximately 80-90 °C) and monitor the reaction
progress by thin-layer chromatography (TLC).
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+ Upon completion, cool the reaction to room temperature and add water.
« Extract the aqueous layer with ethyl acetate (3x).
+ Combine the organic layers and wash with brine.

+ Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure.

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., hexane/ethyl acetate).

Visualizations
Synthetic Pathway

The Suzuki-Miyaura coupling reaction provides a direct route to 3-(4-
Methylphenyl)benzaldehyde.

3-Bromobenzaldehyde

Pd(OAc)z / PPhs o
—> 3-(4-Methylphenyl)benzaldehyde

G-Methylphenylboronic_ac@

[C14H120]*
m/z = 196

[M-CHs]* [M-CHOJ*
m/z = 181 m/z = 167

earrangement \cleavage
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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